molecular formula C19H24N4O2 B2380439 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide CAS No. 2034502-73-1

3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide

Cat. No. B2380439
CAS RN: 2034502-73-1
M. Wt: 340.427
InChI Key: IFXAGLPXBCCVFG-UHFFFAOYSA-N
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Description

The compound “3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide” is a chemical compound with the molecular formula C19H24N4O2 . It is related to 3-hydroxy-N-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)pyrrolidine-1-carboxamide derivatives, which are used in the treatment of conditions, diseases, and disorders mediated by Bruton’s Tyrosine Kinase .

Scientific Research Applications

Chemical Synthesis and Modification

The synthesis of heterobicyclic compounds, including those related to the target molecule, involves condensation reactions that yield pyrimidinones with different substituents, indicating the versatility of these compounds in chemical synthesis. These derivatives have been evaluated for their biological activities, such as amplification of phleomycin effects against bacterial targets like Escherichia coli (Brown & Cowden, 1982).

Biological Applications

Compounds structurally similar to the target molecule have shown potential in various biological applications. For instance, derivatives have been investigated for their anti-HIV activities, showcasing the relevance of such molecules in therapeutic research (Tamazyan et al., 2007). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, indicating a wide range of potential medical applications (Rahmouni et al., 2016).

Antimicrobial Activity

Research into the antimicrobial activity of new thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives related to the target compound has highlighted their potential use in addressing bacterial infections (Gad-Elkareem et al., 2011). Such studies are crucial for developing new antimicrobial agents in the face of increasing antibiotic resistance.

properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)oxy-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-20-12-9-18(22-15)25-17-10-13-23(14-17)19(24)21-11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,12,17H,5,8,10-11,13-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXAGLPXBCCVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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